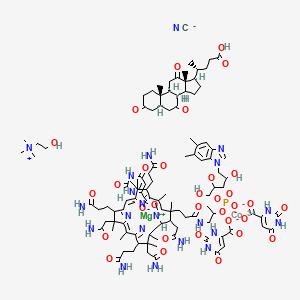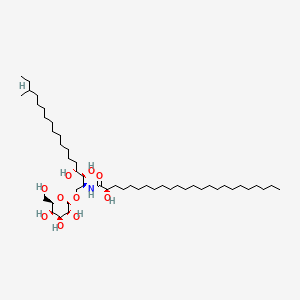
1-Ethoxy-3-hydroxyacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-3-hydroxyacetone is an O-alkylglycerone that is the mono-ethyl ether of 1,3-dihydroxyacetone.
Scientific Research Applications
Hydroxyacetone Production from C3 Criegee Intermediates
- Hydroxyacetone is a stable end product in reactions involving C3 Criegee intermediates, specifically in alkene ozonolysis. This discovery offers an effective marker for studying transient Criegee intermediates, crucial in atmospheric chemistry (Taatjes et al., 2017).
Nanocasted Oxides in Glycerol Dehydration
- Nanocasted oxides have shown potential in catalyzing the production of 1-hydroxyacetone from glycerol dehydration. The study highlights the importance of catalysts' basicity and accessibility in influencing the reaction's efficiency (Vasconcelos et al., 2011).
Terpene Biosynthesis
- Hydroxyacetone serves as a precursor in synthesizing (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, a key intermediate in the nonmevalonate terpene biosynthesis pathway. This pathway is vital for understanding the natural synthesis of terpenes (Amslinger et al., 2002).
Electrocatalytic Hydrogenation and Hydrodeoxygenation
- Hydroxyacetone has been proposed as a platform for electrocatalytic synthesis of acetone, 1,2-propanediol, and 2-propanol. This study explores various metals as electrodes and different electrolyte compositions, offering insights into efficient electrocatalytic processes (Sauter et al., 2017).
Oxidation in the Atmosphere
- The gas-phase oxidation of hydroxyacetone by OH radicals, Cl-atoms, and photolysis has been studied, providing valuable data on the compound's atmospheric lifetime and its reaction kinetics. This is significant for understanding its environmental impact and role in atmospheric chemistry (Orlando et al., 1999).
IR Electroabsorption Spectroscopy of 1-Hydroxyacetone
- The electric field effects on 1-hydroxyacetone were investigated using IR electroabsorption spectroscopy, revealing insights into the structural tautomerization of hydroxyacetone. This research contributes to our understanding of saccharide chemistry at the molecular level (Hiramatsu, 2019).
Formation Mechanisms in Mixed Ices
- A study on the formation pathways of hydroxyacetone and its enol tautomers in mixed ices mimicking interstellar conditions provides insights into astrochemistry and the potential origins of biologically relevant molecules in space (Wang et al., 2022).
Conversion from Cellulose
- Hydroxyacetone was produced from agricultural waste using Sn-Ni bimetallic catalysts, demonstrating a new approach to converting cellulose into valuable keto-alcohols. This research has implications for renewable production and biomass utilization (Wang et al., 2019).
properties
Product Name |
1-Ethoxy-3-hydroxyacetone |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
1-ethoxy-3-hydroxypropan-2-one |
InChI |
InChI=1S/C5H10O3/c1-2-8-4-5(7)3-6/h6H,2-4H2,1H3 |
InChI Key |
WATMHGCATZZWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,4S,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B1251797.png)
![3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one](/img/structure/B1251798.png)

![[9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] propanoate](/img/structure/B1251802.png)



